molecular formula C14H16N2O B064911 6-methoxy-1,2,3,4-tetrahydroacridin-9-amine CAS No. 187960-38-9

6-methoxy-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B064911
CAS No.: 187960-38-9
M. Wt: 228.29 g/mol
InChI Key: GCTSJRRFEWSVAJ-UHFFFAOYSA-N
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Description

9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is an organic compound with the molecular formula C14H16N2O. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

CAS No.

187960-38-9

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C14H16N2O/c1-17-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h6-8H,2-5H2,1H3,(H2,15,16)

InChI Key

GCTSJRRFEWSVAJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C3CCCCC3=N2)N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3CCCCC3=N2)N

Other CAS No.

187960-38-9

Synonyms

9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- involves the reaction of acridine with methoxyamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .

Scientific Research Applications

9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, leading to an accumulation of specific substrates or products in the cell. This can result in various biological effects, such as the modulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Acridinamine, 1,2,3,4-tetrahydro-6-methoxy- is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other similar compounds.

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